Sodium (R)-beta-hydroxyisobutyrate (CAS 1228078-57-6): A Comprehensive Technical Guide on Valine Catabolism and Metabolic Profiling
Sodium (R)-beta-hydroxyisobutyrate (CAS 1228078-57-6): A Comprehensive Technical Guide on Valine Catabolism and Metabolic Profiling
Executive Summary
Sodium (R)-beta-hydroxyisobutyrate (also known as Sodium (R)-3-hydroxyisobutyrate or R-β-HIBA-Na) is a highly specific chiral metabolite integral to the branched-chain amino acid (BCAA) degradation pathway. As the sodium salt of the (R)-enantiomer of 3-hydroxyisobutyric acid, this compound serves as a critical biochemical standard for researchers investigating valine catabolism, mitochondrial enzyme kinetics, and the pathophysiology of organic acidurias[1]. This whitepaper synthesizes the physicochemical properties, metabolic significance, and field-proven experimental protocols associated with CAS 1228078-57-6, providing a robust framework for application scientists and drug development professionals.
Physicochemical Properties & Molecular Identity
To ensure reproducibility in enzymatic assays and mass spectrometry, researchers must utilize high-purity standards. The sodium salt formulation is preferred over the free acid due to its enhanced stability and aqueous solubility, which are critical for physiological buffer preparations[1].
Table 1: Core Physicochemical Properties
| Property | Specification | Clinical/Experimental Relevance |
| CAS Number | 1228078-57-6 | Unique identifier for the (R)-enantiomer sodium salt. |
| Molecular Formula | C₄H₇NaO₃ | Stoichiometric calculations for molarity in assays[2]. |
| Molecular Weight | 126.09 g/mol | Essential for precise dilution and kinetic modeling. |
| Purity | ≥96.0% (GC/NMR) | Prevents competitive inhibition by impurities in kinetic assays[1]. |
| Appearance | White to off-white powder | Visual indicator of oxidation or moisture contamination[1]. |
| Solubility | Soluble in Water | Allows direct integration into aqueous enzymatic buffers[1]. |
| Storage Conditions | +4°C to -20°C (Desiccated) | Highly hygroscopic; moisture ingress accelerates degradation[3]. |
Metabolic Pathway & Biological Significance
In mammalian metabolism, the degradation of the essential amino acid L-valine is a multi-step mitochondrial process. Sodium (R)-beta-hydroxyisobutyrate is generated when 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)[4].
The critical regulatory step following this hydrolysis is the oxidation of (R)-3-hydroxyisobutyrate to methylmalonate semialdehyde. This reaction is catalyzed by 3-hydroxyisobutyrate dehydrogenase (HIBADH) , a strictly NAD⁺-dependent enzyme[5]. Because HIBADH is highly stereospecific, utilizing the exact (R)-enantiomer (CAS 1228078-57-6) is mandatory for in vitro kinetic studies; the (S)-enantiomer will not yield physiologically accurate turnover rates[6].
Figure 1: Valine catabolism pathway highlighting the HIBADH-catalyzed oxidation of (R)-β-HIBA.
Clinical Relevance: 3-Hydroxyisobutyric Aciduria
Defects in the valine catabolic pathway lead to 3-hydroxyisobutyric aciduria , a rare autosomal recessive metabolic disorder characterized by dysmorphic features, delayed motor development, and severe ketoacidosis[7].
Historically, this condition was attributed solely to downstream defects (e.g., ALDH6A1 mutations causing methylmalonate semialdehyde dehydrogenase deficiency). However, recent genomic profiling has identified primary HIBADH deficiency as a direct cause, resulting in a complete loss-of-function of the enzyme and massive accumulation of 3-HIBA[5][8].
Table 2: Diagnostic Biomarker Profiling (Urinary 3-HIBA Levels)
| Clinical State | Urinary 3-HIBA Concentration | Clinical Implications |
| Healthy Reference | < 40 mmol/mol creatinine | Normal valine catabolic flux[5]. |
| Aciduria (Stable) | 60 – 889 mmol/mol creatinine | Indicates chronic enzymatic block at HIBADH or ALDH6A1[5][7]. |
| Acute Ketoacidosis | Up to 18,700 mmol/mol creatinine | Life-threatening metabolic crisis; requires immediate protein restriction[7][9]. |
Note: Sodium (R)-beta-hydroxyisobutyrate serves as the primary external calibration standard for quantifying these clinical GC-MS/LC-MS panels.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition is grounded in mechanistic causality.
Protocol A: HIBADH Enzymatic Kinetic Assay
This protocol measures the specific activity of purified HIBADH using Sodium (R)-beta-hydroxyisobutyrate as the substrate[5][6].
Causality & Logic: The assay relies on the stoichiometric reduction of NAD⁺ to NADH. Because NADH absorbs light strongly at 340 nm (while NAD⁺ does not), the rate of increase in absorbance at 340 nm directly correlates to the rate of (R)-3-hydroxyisobutyrate oxidation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 250 mM Tris-HCl buffer, adjusted to pH 8.5. Why? HIBADH requires a slightly alkaline environment to facilitate the deprotonation of the substrate's hydroxyl group during oxidation[6].
-
Coenzyme Addition: Add NAD⁺ to a final concentration of 5 mM. Self-Validation: Run a blank without NAD⁺. The baseline should remain flat, proving the enzyme is strictly NAD⁺-dependent and ruling out background auto-oxidation.
-
Substrate Addition: Introduce Sodium (R)-beta-hydroxyisobutyrate (CAS 1228078-57-6) to a final concentration of 5 mM[6].
-
Enzyme Introduction: Add 200 ng of purified HIBADH to initiate the reaction. The total assay volume should be 300 µL for a standard 96-well UV-transparent microplate[6].
-
Kinetic Measurement: Monitor absorbance at 340 nm continuously for 10 minutes at 30°C. Calculate the initial velocity (
) from the linear portion of the curve.
Figure 2: Step-by-step workflow for the HIBADH spectrophotometric kinetic assay.
Protocol B: GC-MS Sample Preparation for 3-HIBA Quantification
For metabolic profiling of urine or plasma, native 3-HIBA is too polar for gas chromatography.
Causality & Logic: The hydroxyl and carboxyl groups of 3-HIBA induce strong hydrogen bonding, rendering the molecule non-volatile. Derivatization via silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for GC-MS analysis.
Step-by-Step Methodology:
-
Spiking: Spike 100 µL of the biological sample with a known concentration of an isotopic internal standard (e.g., D3-3-HIBA) to correct for extraction losses.
-
Extraction: Acidify the sample with HCl to pH 2. Why? This ensures the carboxyl group of 3-HIBA is fully protonated (uncharged), maximizing its partition coefficient into the organic extraction solvent (ethyl acetate).
-
Drying: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen gas. Any residual moisture will destroy the derivatization reagent.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Incubate at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into the GC-MS. Calibrate the instrument using a standard curve generated from pure Sodium (R)-beta-hydroxyisobutyrate (CAS 1228078-57-6)[5].
References
-
001Chemical. CAS No. 1228078-57-6, Sodium (R)-3-hydroxy-2-methylpropionate. Retrieved from: [Link]
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Wikipedia. 3-hydroxyisobutyric aciduria. Retrieved from: [Link]
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PubMed (NIH). 3-Hydroxyisobutyric aciduria: an inborn error of valine metabolism. Pediatr Res. 1991 Oct;30(4):322-6. Retrieved from:[Link]
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Plant Physiology (Oxford Academic). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Retrieved from: [Link]
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Amsterdam UMC. 3‐Hydroxyisobutyric acid dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D‐ and L‐3‐Hydrox. Retrieved from:[Link]
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ResearchGate. 3‐Hydroxyisobutyrate Dehydrogenase (HIBADH) deficiency – a novel disorder of valine metabolism. Retrieved from: [Link]
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